3-Methyl-2-(methylsulfanyl)furan
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. britannica.comyoutube.com Furans, a class of five-membered aromatic heterocycles with one oxygen atom, are particularly significant. ijabbr.comnumberanalytics.comnumberanalytics.com They serve as structural motifs in numerous natural products and are versatile building blocks for more complex molecules. numberanalytics.comresearchgate.net The incorporation of a sulfur atom, as in organosulfur furan (B31954) derivatives, introduces unique chemical properties and reactivity, making them a specialized area of study. researchgate.net Furan derivatives are researched for a wide range of potential applications, including in pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com
Overview of Methylsulfanyl Functionality in Furan Ring Systems
The introduction of a methylsulfanyl (-SCH₃) group to a furan ring significantly influences its chemical characteristics. This thioether functionality can be a key structural element in pharmaceutically important substrates and can be utilized as an intermediate in synthetic organic chemistry. acs.org The sulfur atom's lone pair electrons can interact with the furan ring's π-system, affecting its aromaticity and reactivity. The methylsulfanyl group can be strategically employed in synthesis; for instance, it can be removed using reagents like Raney Nickel, demonstrating its utility as a functional group that can be later modified. acs.orgnih.gov The presence of the methylsulfanyl group is also crucial in the formation of certain organosulfur compounds found in food, contributing to their distinct aromas. researchgate.net
Historical Development of Furan and Thioether Chemistry in Academic Research
The study of furan chemistry dates back to 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wikipedia.orgutripoli.edu.ly Another key derivative, furfural (B47365), was reported in 1831, and furan itself was first prepared in 1870. wikipedia.org Thioether chemistry has also seen extensive development, with numerous methods established for their synthesis. The Paal-Knorr synthesis is a classical method for preparing furans, and it has been adapted for the synthesis of 3-methylthio-substituted furans. acs.orgnih.gov More recent research has focused on developing facile and efficient synthetic routes to substituted furans and thioethers, often employing transition metal catalysts. acs.orgnih.gov The investigation into furan derivatives in food chemistry, particularly those containing sulfur, gained momentum with the development of advanced analytical techniques capable of identifying potent aroma compounds at very low concentrations. researchgate.net
Rationale for Advanced Research on 3-Methyl-2-(methylsulfanyl)furan
The primary driver for research into this compound is its identification as a significant flavor and aroma compound. It is found naturally in cooked beef and tea, where it contributes to a desirable meaty, spicy, and sulfurous organoleptic profile. sigmaaldrich.com This compound is part of a larger group of volatile furans and thiophenes that are formed during the thermal processing of food, such as through the Maillard reaction. researchgate.net Understanding the formation pathways and properties of this compound is crucial for the food industry in controlling and optimizing flavor development. Its presence in heat-treated foods has also prompted studies to survey its levels in various products on the market. canada.cacanada.canih.gov
Scope and Objectives of Current and Future Research Endeavors
Current research on furan derivatives is broad, with significant efforts in medicinal chemistry to develop new therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties. nih.govwisdomlib.orgmdpi.com In the context of this compound, research continues to focus on its role in food chemistry. This includes the development of analytical methods for its detection and quantification in various foodstuffs. nih.gov Future research will likely explore its formation mechanisms in greater detail to control its concentration in processed foods. canada.ca Additionally, the synthesis of this and related organosulfur furans remains an area of interest, with the goal of developing more efficient and scalable synthetic methods. acs.org There is also ongoing interest in the broader applications of furan-based materials in fields like energy storage and biomedical applications. numberanalytics.com
Data on this compound
Here are some of the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈OS | nih.gov |
| Molecular Weight | 128.19 g/mol | nih.govnih.gov |
| Appearance | Yellow liquid | nih.gov |
| Aroma | Meaty | nih.gov |
| Boiling Point | 132 °C | sigmaaldrich.com |
| Density | 1.057 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | 1.5090 at 20 °C | sigmaaldrich.com |
| Solubility | Insoluble in water; soluble in organic solvents and oils | nih.gov |
Regioselective Synthesis Strategies for Substituted Furans
Regioselective synthesis is crucial for preparing specific isomers of substituted furans, as the positions of the functional groups dictate the molecule's chemical and physical properties. For a target like this compound, the synthetic strategy must precisely place the methyl group at the C-3 position and the methylsulfanyl group at the C-2 position. This control is achieved through various advanced methods that guide the formation of the heterocyclic ring.
The use of pre-functionalized building blocks is a powerful strategy that simplifies the synthesis of complex molecules by incorporating key structural features into the starting materials. clockss.orgchegg.com This approach can enhance efficiency by reducing the number of synthetic steps and improving control over regioselectivity. In the context of this compound, building blocks could be designed to already contain the methyl group at the prospective C-3 position or a precursor to the methylsulfanyl group at the C-2 position.
Functionalized acetylenes, for example, are highly versatile building blocks in multicomponent reactions for assembling polysubstituted furans. clockss.org A hypothetical strategy could involve a building block like 4-(methylsulfanyl)pent-3-en-1-yne, which contains both the future C-2 and C-3 substituents in the correct relative positions. The cyclization of such a precursor would be designed to ensure the desired furan ring formation. Similarly, furan-fused cyclobutanones have been identified as versatile C4 synthons that can be used to construct furan-fused lactams through C-C bond activation and cycloaddition sequences. nih.gov The adaptation of such building blocks provides a modular route to complex furan derivatives.
Table 1: Examples of Pre-functionalized Building Blocks in Furan Synthesis
| Building Block Type | General Structure | Potential Application for this compound Synthesis |
|---|---|---|
| Functionalized Acetylenes clockss.org | R-C≡C-R' | A propargyl alcohol derivative containing a methyl group and a methylsulfanyl group could undergo cycloisomerization. |
| Furan-fused Cyclobutanones nih.gov | Fused furan-cyclobutanone system | A precursor could be designed to yield the target molecule after ring opening and subsequent functionalization. |
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including furans. These reactions construct the ring system from acyclic precursors. For synthesizing this compound, the challenge lies in incorporating the methylsulfanyl group during the ring-forming step. This can be achieved by using sulfur-containing precursors in classical furan syntheses or through modern metal-catalyzed methods. A method described by Padwa et al. involves the dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) induced cyclization of various bis(methylsulfanyl) carbonyl compounds. nih.gov This process proceeds by methylthiolation of a thioacetal group, creating a thionium (B1214772) ion that undergoes cyclization with a nearby carbonyl group, followed by elimination to form the 2-thio-substituted furan ring. nih.govdntb.gov.ua
The Paal-Knorr synthesis is a classic and widely used method for preparing furans, traditionally involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan. wikipedia.org
While this reaction is typically used for furans, pyrroles, and thiophenes, its adaptation for incorporating a sulfur substituent onto the furan ring is a key challenge. youtube.com The synthesis of thiophenes via the Paal-Knorr reaction uses a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, which also acts as a dehydrator. wikipedia.orguobaghdad.edu.iq To generate a 2-(methylsulfanyl)furan, a modified 1,4-dicarbonyl precursor containing a methylsulfanyl group at the appropriate position would be required. For instance, a precursor such as 3-(methylsulfanyl)-2,5-hexanedione could theoretically cyclize under acidic conditions to form the desired substituted furan, provided the methylsulfanyl group is stable to the reaction conditions.
Table 2: Paal-Knorr Furan Synthesis Conditions
| Catalyst/Reagent | Conditions | Comments |
|---|---|---|
| Protic Acids (H₂SO₄, HCl) wikipedia.org | Aqueous, heating | Traditional method, can be harsh for sensitive substrates. |
| Lewis Acids (ZnCl₂) wikipedia.org | Anhydrous | Alternative to protic acids. |
| Trifluoroacetic Acid organic-chemistry.org | Mild conditions | Allows for the synthesis of tri- and tetrasubstituted furans. |
The Feist-Bénary synthesis is another fundamental method for producing substituted furans, involving the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. drugfuture.comwikipedia.orgambeed.com The reaction proceeds through a sequence related to the Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to close the ring and subsequent dehydration. wikipedia.orgquimicaorganica.org
To apply this synthesis for organosulfur furans such as this compound, one of the reactants must contain the sulfur moiety. For instance, a β-dicarbonyl compound bearing a methylsulfanyl group, such as methyl 2-(methylsulfanyl)acetoacetate, could be reacted with an α-halo ketone like chloroacetone. Alternatively, an α-haloketone containing the sulfur group could be employed. The choice of base and reaction conditions would be critical to avoid undesired side reactions involving the sulfur atom. Modifications to the standard protocol, such as using propargyl sulfonium (B1226848) salts in place of α-haloketones, demonstrate the versatility of this reaction. wikipedia.org
Transition metal catalysis has revolutionized the synthesis of substituted furans, offering mild conditions, high efficiency, and excellent control over regioselectivity. nih.gov Various metals, including gold, palladium, copper, and rhodium, have been utilized to catalyze cycloaddition and cycloisomerization reactions that lead to diverse furan structures. hud.ac.ukorganic-chemistry.org
Cycloaddition Reactions: These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. A copper(I)-catalyzed [4+1] cycloaddition between diazoacetates and α,β-acetylenic ketones has been reported to produce furans. hud.ac.uk The mechanism is proposed to involve a copper carbene complex that reacts with the ketone to form a carbonyl ylide, which then undergoes cyclization. hud.ac.uk To synthesize this compound via this route, the starting materials would need to be appropriately substituted.
Cycloisomerization Reactions: These reactions involve the intramolecular rearrangement of an acyclic precursor to a cyclic product. Gold and platinum catalysts are particularly effective in promoting the cycloisomerization of enynols (compounds containing both an alkene and an alkyne) and related substrates into furans. organic-chemistry.org For example, a gold-catalyzed cycloisomerization of a suitably substituted homopropargylic aldehyde can produce a 2,3,5-substituted furan through a migratory process. nih.gov The synthesis of the target molecule could be envisioned starting from a precursor like 2-methyl-3-(methylsulfanyl)hex-5-en-1-yne-3-ol, where a metal catalyst would facilitate the ring closure.
Table 3: Overview of Metal-Catalyzed Furan Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Gold (Au) organic-chemistry.org | Cycloisomerization | Diols, triols, enynols, allenones | Very mild conditions, often at room temperature. organic-chemistry.orgnih.gov |
| Palladium (Pd) hud.ac.uk | Coupling/Cyclization | Enyne acetates, 2-(1-alkynyl)-2-alkene-1-ones | Highly efficient for a wide range of substituted furans. hud.ac.ukorganic-chemistry.org |
| Copper (Cu) hud.ac.uk | Coupling/Cyclization | Ketones and vinyl bromides, diazoacetates and acetylenic ketones | One-pot Sonogashira coupling/cyclization is possible. hud.ac.uk |
| Rhodium (Rh) nih.gov | [3+2] Cycloaddition | α-diazocarbonyls and arylacetylenes | Direct approach for polysubstituted furans. |
Sulfur ylides are zwitterionic compounds that have emerged as versatile reagents in organic synthesis. mdpi.combaranlab.org Traditionally used for synthesizing small rings like epoxides and cyclopropanes, their application has been expanded through transition metal catalysis to include the synthesis of more complex heterocycles like furans. nih.gov
In these methodologies, stabilized sulfonium ylides can act as three-atom synthons in formal (3+2) cycloadditions with alkynes. nih.gov For instance, gold complexes can promote the reaction between a stabilized sulfonium ylide and an unactivated alkyne to form 2,4-disubstituted furans in good yields. nih.gov A more direct approach involves the reaction of sulfur ylides with alkyl acetylenic carboxylates, which proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, ring-opening, and elimination to afford polysubstituted furans. researchgate.net This method is particularly relevant for the synthesis of this compound, as the sulfur ylide itself can be the source of the methylsulfanyl group. The reaction of a dimethylsulfonium ylide with an appropriately substituted alkyne could potentially deliver the desired product with high regioselectivity.
Table 4: Furan Synthesis Using Sulfur Ylides
| Reagents | Catalyst/Conditions | Mechanism |
|---|---|---|
| Dimethylsulfonium acylmethylides + Dialkyl acetylenedicarboxylates researchgate.net | No catalyst mentioned, moderate to good yields | Michael addition, intramolecular nucleophilic addition, 4π ring-opening, intramolecular Michael addition, elimination. researchgate.net |
Cyclization Reactions for Furan Ring Formation with Methylsulfanyl Group Incorporation
Introduction of Methylsulfanyl Groups onto Furan Scaffolds
The introduction of a methylsulfanyl (-SCH₃) group at the C-2 position of a 3-methylfuran (B129892) core is a critical transformation. Various synthetic strategies can be employed, ranging from classical nucleophilic substitution to modern direct functionalization techniques.
Nucleophilic aromatic substitution (SNAr) on five-membered heterocycles like furan can be challenging due to the ring's inherent electron-rich nature. quimicaorganica.org However, the presence of activating groups or the use of a suitable leaving group can facilitate the reaction. quimicaorganica.org Halogenated furans, particularly 2-bromo- or 2-iodo-3-methylfuran, serve as effective precursors for this transformation.
The reaction typically involves treating the halogenated furan with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (MeSH) in the presence of a base. The leaving group, most commonly a halogen atom or a nitro group, is displaced by the incoming thiolate anion. chempap.org While the furan ring itself is not highly activated towards nucleophilic attack, these reactions can be driven to completion, often requiring elevated temperatures or the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chempap.org
The general mechanism for this substitution is analogous to SN2-type reactions, where the rate is dependent on the concentration of both the furan substrate and the sulfur nucleophile. nih.gov
Table 1: Examples of Nucleophilic Substitution for Thioether Synthesis This table presents generalized conditions for nucleophilic substitution on heterocyclic systems.
| Substrate | Nucleophile | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 2-Bromo-3-methylfuran | Sodium thiomethoxide | DMF | Heat | 2-(Methylsulfanyl)furan |
| 2-Nitro-furan derivative | Sodium thiophenolate | DMSO | 70 °C, 48h | 2-(Phenylsulfanyl)furan |
| Chlorpyrifos-methyl | Thiophenolate | Aqueous | pH 5-9 | Desmethyl chlorpyrifos-methyl |
An alternative two-step approach involves the initial formation of a furan-2-thiol, followed by methylation. This can be achieved by metallating the C-2 position of 3-methylfuran using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with elemental sulfur (S₈). This process yields the corresponding lithium furan-2-thiolate, which can be protonated to give the transient furan-2-thiol.
Subsequent methylation of the thiol or thiolate is a straightforward and high-yielding reaction. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This sequence allows for the introduction of the sulfur atom and the methyl group in separate, controlled steps.
Another innovative method involves the dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) induced cyclization of bis(methylsulfanyl) carbonyl compounds. nih.gov This reaction proceeds through the methylthiolation of a thioacetal group, which generates a thionium ion. This intermediate then undergoes cyclization with a nearby carbonyl group, followed by elimination to furnish the 2-thio-substituted furan ring. nih.gov A similar DMTSF-mediated cyclization has been effectively used to synthesize 3-thiomethyl-substituted benzofuran (B130515) derivatives from o-alkynyl anisoles. nih.govresearchgate.netrsc.org
Modern synthetic chemistry increasingly focuses on direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halogenated furans. Sulfur-directed C-H functionalization is a powerful strategy for constructing C-S bonds. researchgate.net In this approach, a sulfur-containing group can direct a metal catalyst to activate a specific C-H bond. For instance, thioamides have been shown to act as directing groups to activate ortho-C-H bonds. researchgate.net
Another method involves the sulfoxide-magnesium exchange. This allows for the sequential 2,3-difunctionalization of furan scaffolds. rsc.org By starting with a 2-arylsulfinyl furan, reagents like TMPMgCl·LiCl can be used to selectively functionalize the adjacent positions on the furan ring. rsc.org
Furthermore, oxidative carbon–hydrogen bond cleavage offers a pathway to sulfur-containing heterocycles. nih.gov The reaction of unsaturated sulfides with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can generate electrophilic α,β-unsaturated thiocarbenium ions, which can then be trapped to form the desired product. nih.gov
Stereoselective and Enantioselective Synthetic Routes
While this compound itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral precursors and analogues that are prevalent in biologically active molecules. nih.gov
Asymmetric synthesis is a primary approach to obtaining enantiomerically pure compounds. researchgate.net One established strategy is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org Auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam are widely used to direct transformations like alkylations or aldol reactions with high diastereoselectivity. wikipedia.org In the context of organosulfur furan synthesis, a chiral auxiliary could be attached to a furan precursor to direct the stereoselective introduction of a substituent, which could later be converted to the methylsulfanyl group.
Asymmetric catalysis offers a more atom-economical approach. Chiral metal complexes or organocatalysts can be used to catalyze reactions that create chiral centers. nih.gov For example, a novel sulfa-Michael addition (SMA)-triggered tandem reaction has been developed for the stereoselective synthesis of organosulfur compounds that incorporate heterocyclic motifs and quaternary carbon centers. nih.gov This demonstrates the potential for catalytic methods to control stereochemistry in the synthesis of complex organosulfur molecules. nih.govthieme-connect.de
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | Evans' Auxiliaries | Stereoselective Aldol Reactions, Alkylations |
| Sultams | Oppolzer's Camphorsultam | Conjugate Additions, Diels-Alder Reactions |
| Amines | SAMP/RAMP | Asymmetric Alkylation of Carbonyls |
| Sulfinamides | tert-Butanesulfinamide | Synthesis of Chiral Amines |
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts. researchgate.net Enzymes, operating under mild conditions, offer exquisite chemo-, regio-, and stereoselectivity, making them ideal for asymmetric synthesis. researchgate.netnih.gov
Lipases are commonly used for the kinetic resolution of racemic alcohols, a process that can be applied to furan-based alcohols. researchgate.netmdpi.com For instance, a racemic furan-containing alcohol can be selectively acylated by a lipase (B570770), yielding one enantiomer as the ester and leaving the other enantiomer as the unreacted alcohol, both in high enantiomeric excess. researchgate.net This strategy could be used to prepare a chiral 3-methylfurfuryl alcohol derivative, which could then be chemically converted to the target compound.
More advanced strategies involve one-pot chemoenzymatic cascades. nih.gov These processes combine chemical reactions and bioreductions in a single vessel to produce chiral products with high yield and enantiomeric excess. nih.gov Such an approach could be envisioned for the asymmetric derivatization of a furan precursor, where an enzyme controls a key stereocenter-forming step en route to a chiral analogue of this compound.
Structure
3D Structure
Properties
CAS No. |
143454-54-0 |
|---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylfuran |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-7-6(5)8-2/h3-4H,1-2H3 |
InChI Key |
YOFXRCXTJBOCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)SC |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations of 3 Methyl 2 Methylsulfanyl Furan
Electrophilic Aromatic Substitution (EAS) Pathways
The furan (B31954) ring is inherently π-excessive, making it significantly more reactive towards electrophiles than benzene. The presence of two electron-donating groups, methyl and methylsulfanyl, further activates the ring, enhancing its nucleophilicity.
Electrophilic attack on the furan ring preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate (sigma complex) is more effectively stabilized by resonance, involving the lone pair of the oxygen atom. organic-chemistry.orgresearchgate.net In 3-Methyl-2-(methylsulfanyl)furan, the C2 position is already substituted. The directing effects of the existing substituents determine the position of further substitution.
C2-Methylsulfanyl Group (-SCH₃): The sulfur atom's lone pairs can be delocalized into the ring, making it an activating, ortho-, para-directing group. It strongly activates the adjacent C3 position (ortho) and the C5 position (para).
C3-Methyl Group (-CH₃): This is an activating group via induction and hyperconjugation, directing incoming electrophiles to the ortho (C2 and C4) and para (C5) positions.
Considering these combined effects, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. Both substituents direct the electrophile to this position. The C4 position is activated by the methyl group but is electronically less favored than the C5 position, which benefits from the powerful para-directing effect of the methylsulfanyl group. Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly 5-substituted products.
The methylsulfanyl group plays a crucial role in activating the furan ring towards electrophilic aromatic substitution. As an electron-donating group, it increases the electron density of the aromatic π-system, thereby stabilizing the transition state and the sigma complex formed during the reaction. nih.gov This activation is more pronounced than that of alkyl groups. The sulfur atom is less electronegative than oxygen, and its 3p orbitals overlap effectively with the 2p orbitals of the furan ring's carbon atoms, facilitating electron donation. organic-chemistry.org This enhanced reactivity means that reactions can often proceed under milder conditions than those required for less activated aromatic systems.
Nucleophilic Substitution Reactions at Furan Ring Positions
In contrast to its high reactivity in EAS, the electron-rich furan ring is generally resistant to nucleophilic aromatic substitution (SNA_r). This reaction pathway is typically facilitated by the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. rsc.org
Nucleophilic attack on the furan ring is kinetically slow and thermodynamically unfavorable. The high electron density of the ring repels incoming nucleophiles. For a reaction to proceed, a high activation energy barrier must be overcome to form the unstable, negatively charged Meisenheimer complex intermediate. rsc.org Studies on related furans show that only when powerful electron-withdrawing groups (like a nitro group) are present can the negative charge of the intermediate be sufficiently stabilized to allow the reaction to occur at a reasonable rate. Given that both the methyl and methylsulfanyl groups are electron-donating, they further decrease the ring's susceptibility to nucleophilic attack, making such reactions highly unlikely under standard conditions.
The methylsulfanyl group (-SCH₃) is a poor leaving group due to the high basicity of the methanethiolate (B1210775) anion (CH₃S⁻). Therefore, it cannot be readily displaced in a nucleophilic substitution reaction. Instead of acting as an activating moiety for nucleophilic substitution, its electron-donating nature deactivates the furan ring for this type of transformation.
However, if the sulfur atom is oxidized, its role can be reversed. Oxidation of the methylsulfanyl group to a methylsulfinyl (-SOCH₃) or, more effectively, a methylsulfonyl (-SO₂CH₃) group transforms it into a potent electron-withdrawing group and an excellent leaving group. The methylsulfonyl group would strongly activate the furan ring towards nucleophilic attack and could be readily displaced by a nucleophile.
Table 2: Summary of Expected Reactivity for this compound
| Reaction Type | Reactivity | Predominant Product/Outcome | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | High | Substitution at C5 position | Electron-rich furan ring activated by two electron-donating groups. |
| Nucleophilic Aromatic Substitution | Very Low / Inert | No reaction | Electron-rich ring deactivated by electron-donating groups; -SCH₃ is a poor leaving group. |
| Oxidation (of -SCH₃) | Moderate | 3-Methyl-2-(methylsulfinyl)furan and 3-Methyl-2-(methylsulfonyl)furan | The thioether moiety is susceptible to oxidation. |
| Reduction (of -SCH₃) | Moderate (Harsh Conditions) | 3-Methylfuran (B129892) (via desulfurization) | C-S bond cleavage can be achieved with specific reducing agents like Raney Nickel. |
Oxidation and Reduction Pathways of the Methylsulfanyl Moiety
The methylsulfanyl group is the primary site of redox activity in the molecule under many conditions.
The sulfur atom in the methylsulfanyl group is readily oxidized. Research on the metabolism of the closely related compound 2-methyl-3-furanthiol (B142662) (MFT) shows that it is first methylated to form this compound (referred to in studies as MMFS). This compound is then sequentially oxidized. The first step is the S-oxidation to 2-methyl-3-(methylsulfinyl)furan (MMFSO), a reaction often catalyzed by enzymes like cytochrome P450. Further oxidation can yield the corresponding 2-methyl-3-(methylsulfonyl)furan (sulfone). Chemical oxidants such as hydrogen peroxide or peroxy acids can also achieve these transformations.
Pathway: C₆H₇O-SCH₃ → C₆H₇O-S(O)CH₃ → C₆H₇O-S(O)₂CH₃
The methylsulfanyl group is generally stable to many common reducing agents. However, the carbon-sulfur bond can be cleaved under specific reductive conditions, a process known as desulfurization. A widely used method for this transformation is treatment with Raney Nickel. This process would remove the methylsulfanyl group entirely, replacing it with a hydrogen atom to yield 3-methylfuran. Other methods using different metal catalysts have also been developed for the reductive cleavage of C-S bonds in aryl sulfides.
Formation of Sulfoxides and Sulfones
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers. The oxidation can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide catalyzed by tantalum carbide is effective for producing sulfoxides, while niobium carbide as a catalyst under similar conditions yields sulfones. organic-chemistry.org Metal-free systems, such as those employing quinoid catalysts with oxygen as the oxidant, also facilitate the chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org Another approach involves the use of tert-butyl hydroperoxide with a catalytic amount of methanesulfonic acid, which is believed to catalyze the oxidation of the intermediate sulfide (B99878) to the sulfoxide. organic-chemistry.org
In a biological context, the metabolism of 2-methyl-3-furanthiol, a related compound, in rat liver microsomes involves S-methylation to form 2-methyl-3-(methylthio)furan (B1580562), which is then oxidized to 2-methyl-3-(methylthio)furan sulfoxide (MMFSO). researchgate.net This suggests that similar enzymatic oxidation pathways could exist for this compound.
The table below summarizes various methods for the oxidation of sulfides to sulfoxides and sulfones.
| Oxidizing System | Product | Notes |
| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield. organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords the corresponding sulfone. organic-chemistry.org |
| Quinoid catalyst / O₂ | Sulfoxide | Metal-free, light-induced, chemoselective. organic-chemistry.org |
| tert-Butyl hydroperoxide / Methanesulfonic acid | Sulfoxide | Believed to catalyze the oxidation of the intermediate sulfide. organic-chemistry.org |
| Rat liver microsomes | Sulfoxide | Enzymatic oxidation. researchgate.net |
Mechanistic Aspects of Methylsulfanyl Group Removal
The removal of the methylsulfanyl group from furan derivatives is a significant transformation, particularly in the context of food chemistry and atmospheric reactions. While direct mechanistic studies on the removal of the methylsulfanyl group from this compound are not extensively detailed in the provided search results, inferences can be drawn from related compounds and reactions.
In the context of flavor chemistry, the degradation of related sulfur-containing furan compounds often involves complex reaction pathways. For instance, the degradation of 2-methyl-3-furanthiol (MFT), which can be methylated to form 2-methyl-3-(methylthio)furan, is influenced by factors like pH. Under acidic conditions, protonation at the 2-position of the furan ring can lead to instability and subsequent reactions. nih.gov While this doesn't directly describe the removal of the methylsulfanyl group, it highlights the reactivity of the furan ring, which can influence the stability of its substituents.
Radical reactions are also crucial in the transformation of furan derivatives. The reaction of furans with hydroxyl (OH) radicals, a key atmospheric oxidant, often leads to the formation of ring-opened products. nih.govresearchgate.net This process fundamentally alters the furan structure and would consequently involve the transformation or elimination of the methylsulfanyl group.
Ring-Opening and Rearrangement Reactions
The furan ring is susceptible to both acid-catalyzed and oxidative ring-opening. In the presence of acid, the furan ring can be protonated, leading to a loss of aromaticity and subsequent ring-opening to form dicarbonyl compounds. For example, the treatment of (Z)-2-(3-oxoalk-1-enyl)furans with trifluoroacetic acid (TFA) can lead to the formation of furan derivatives, but under different conditions, ring-opening is a known reaction pathway for furans. nih.gov The mechanism often involves the formation of an electrophilic species that reacts with nucleophiles present in the reaction medium. nih.gov
Oxidative ring-opening is a common fate of furans, particularly in atmospheric chemistry. The reaction of 3-methylfuran with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx) leads to the formation of unsaturated 1,4-dicarbonyls, such as (E/Z)-HC(O)C(CH₃)=CHCHO, with a significant molar yield. nih.govresearchgate.net This reaction proceeds via the addition of the OH radical to the furan ring, followed by ring-opening and further reactions. bohrium.com Similarly, reaction with nitrate (B79036) radicals (NO₃) at night is a major atmospheric removal process for furans and also results in ring-opened products. bohrium.comcopernicus.org
The table below shows the major ring-opened products from the reaction of 3-methylfuran with OH radicals. nih.gov
| Reactant | Product | Molar Formation Yield (%) |
| 3-Methylfuran | (E/Z)-HC(O)C(CH₃)=CHCHO | 38 ± 2 |
The thermal degradation of furans is a complex process that can involve various reaction pathways, including decarbonylation. Studies on the pyrolysis of furan and its methylated derivatives have shown that at high temperatures, these compounds undergo unimolecular decomposition. nih.govrsc.org The pyrolysis of 2-methylfuran (B129897), for example, is initiated by the formation of carbenes, leading to a variety of products. rsc.org While specific studies on the decarbonylation of this compound were not found, the thermal degradation of related compounds provides insight. For instance, the thermal degradation of 2-furoic acid to furan proceeds via decarbonylation at temperatures above 140-160 °C. nih.gov The presence of substituents on the furan ring influences the decomposition pathways and the formation of various products. researchgate.net
The table below shows the temperature ranges for the pyrolysis of furan and its methylated derivatives. nih.gov
| Reactant | Temperature Range (K) |
| Furan | 1050–1920 |
| 2-Methylfuran | 1060–1900 |
| 2,5-Dimethylfuran | 1000–1800 |
The furan ring can participate in pericyclic reactions, most notably as a diene in Diels-Alder [4+2] cycloadditions. nih.gov The reactivity of the furan ring in these reactions is influenced by its substituents. Electron-donating groups generally enhance the reactivity of the furan as a diene. The Diels-Alder reaction of furans with various dienophiles, such as alkenes, can lead to the formation of oxabicyclic adducts. nih.gov These reactions can be reversible, and the stereoselectivity (endo vs. exo) and regioselectivity are important considerations. nih.gov Lewis acids are often used to catalyze these cycloadditions. nih.gov
Furans can also undergo other types of pericyclic reactions, such as [2+2] and [3+2] cycloadditions, although these are less common than the Diels-Alder reaction. researchgate.net The specific reactivity of this compound in these reactions would depend on the nature of the reacting partner and the reaction conditions.
The table below summarizes the types of pericyclic reactions involving the furan ring. nih.govresearchgate.net
| Reaction Type | Description |
| [4+2] Cycloaddition (Diels-Alder) | Furan acts as a diene, reacting with a dienophile to form a six-membered ring. nih.gov |
| [2+2] Cycloaddition | Formation of a four-membered ring. researchgate.net |
| [3+2] Cycloaddition | Furan or a derivative acts as a three-atom component. researchgate.net |
Radical Reactions and Mechanistic Insights
Radical reactions play a crucial role in the transformation of this compound, especially in atmospheric and combustion chemistry. The gas-phase reaction of 3-methylfuran with hydroxyl (OH) radicals is a key atmospheric degradation pathway. bohrium.comwikipedia.org This reaction proceeds via the addition of the OH radical to the double bonds of the furan ring, leading to the formation of an adduct that can then react with oxygen, leading to ring-opening and the formation of dicarbonyls and other products. nih.govresearchgate.net Abstraction of a hydrogen atom from the methyl group is a minor channel. bohrium.com
Another important atmospheric oxidant is the nitrate radical (NO₃), which is the dominant removal agent for furans at night. bohrium.comcopernicus.org The reaction of NO₃ with 3-methylfuran also proceeds primarily through addition to the furan ring, leading to ring-opened products and the formation of nitrated compounds. bohrium.com
In some synthetic contexts, radical mechanisms have also been proposed. For example, the formation of certain thiophene (B33073) derivatives can involve a free radical pathway. acs.orgacs.org The stability of related thiol-containing furans is also affected by radical reactions, which can lead to the formation of disulfides. researchgate.netnih.gov
The table below shows the rate coefficients for the reaction of 3-methylfuran with key atmospheric radicals. bohrium.com
| Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| OH | (1.13 ± 0.22) × 10⁻¹⁰ |
| NO₃ | (1.26 ± 0.18) × 10⁻¹¹ |
Metal-Catalyzed Transformations and Reaction Mechanisms
The study of metal-catalyzed transformations of this compound provides insights into the reactivity of substituted furans and the mechanisms of carbon-sulfur bond activation and functionalization. While direct mechanistic investigations specifically targeting this compound are not extensively documented, analogies can be drawn from studies on related sulfur-containing heterocycles and furan derivatives. The interplay between the furan ring, the methyl group at the 3-position, and the methylsulfanyl group at the 2-position dictates the regioselectivity and outcome of these transformations.
Transition metals, particularly palladium and rhodium, are pivotal in catalyzing a variety of transformations involving furan derivatives. These reactions often proceed through well-established elementary steps such as oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgyoutube.com The presence of a sulfur atom in this compound introduces unique reactivity, as the C-S bond can be a target for metal insertion, leading to desulfurative coupling reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to furan derivatives has been widely explored. libretexts.orglibretexts.orgsigmaaldrich.com In the context of this compound, palladium catalysts could potentially mediate cross-coupling reactions at the C-S bond. The generally accepted mechanism for such a transformation would likely involve the oxidative addition of the palladium(0) catalyst into the C-S bond to form a palladium(II) intermediate. This step is often the rate-determining step and can be influenced by the nature of the ligands on the palladium center. Subsequent transmetalation with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) would introduce a new organic moiety to the palladium center. The final step, reductive elimination, would then form the new carbon-carbon bond and regenerate the palladium(0) catalyst, completing the catalytic cycle.
The table below outlines a plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction of this compound.
| Step | Description | Intermediate |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-S bond of this compound. | Pd(II) complex with furan and methylthiolate ligands. |
| 2. Transmetalation | An organometallic reagent (R-M) transfers its organic group (R) to the Pd(II) center, displacing the methylthiolate group. | Pd(II) complex with furan and the new organic group (R) as ligands. |
| 3. Reductive Elimination | The furan and the new organic group (R) couple, forming the product and regenerating the Pd(0) catalyst. | The desired cross-coupled product and the Pd(0) catalyst. |
Rhodium complexes are also known to catalyze a variety of reactions involving sulfur-containing compounds. mdpi.comresearchgate.netrsc.org Rhodium-catalyzed reactions could potentially lead to different outcomes compared to palladium. For instance, rhodium catalysts are known to promote C-H functionalization and cycloaddition reactions. researchgate.net In the case of this compound, a rhodium catalyst could potentially activate the C-H bond at the 5-position of the furan ring, leading to further functionalization without cleaving the C-S bond.
Furthermore, rhodium catalysts have been shown to be effective in reactions involving the cleavage of S-S bonds in disulfides. mdpi.com While this is a different substrate, it highlights the affinity of rhodium for sulfur and suggests the possibility of rhodium-catalyzed transformations involving the methylsulfanyl group of this compound. A potential reaction pathway could involve the coordination of the sulfur atom to the rhodium center, followed by oxidative addition into the C-S bond or activation of an adjacent C-H bond.
The following table summarizes potential metal-catalyzed transformations of this compound based on analogous systems.
| Catalyst | Reaction Type | Potential Product(s) | Plausible Mechanistic Steps |
| Palladium | Cross-coupling | 2-Aryl/alkyl-3-methylfuran | Oxidative addition, Transmetalation, Reductive elimination |
| Rhodium | C-H Functionalization | 5-Functionalized-3-methyl-2-(methylsulfanyl)furan | C-H activation, Insertion, Reductive elimination |
| Rhodium | Desulfurative Dimerization | Bis(3-methyl-2-furyl) | Oxidative addition, Dimerization, Reductive elimination |
| Nickel | C-S Bond Cleavage | 3-Methylfuran | Oxidative addition, Hydrogenolysis/Protonolysis |
It is important to note that the actual reactivity and the predominant reaction pathway would be highly dependent on the specific catalyst system (metal and ligands), reaction conditions (temperature, solvent, additives), and the nature of the coupling partner. Detailed experimental and computational studies would be necessary to fully elucidate the mechanistic intricacies of these transformations for this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Application of 1D and 2D NMR Techniques for Structural Assignment (e.g., ¹H, ¹³C, HSQC, NOESY)
Specific ¹H, ¹³C, HSQC, and NOESY NMR data for 3-methyl-2-(methylsulfanyl)furan are not available in the reviewed literature. For a proposed structure, one would anticipate characteristic signals. For instance, in the ¹H NMR spectrum, signals for the two furan (B31954) ring protons, the C3-methyl group protons, and the S-methyl group protons would be expected. The ¹³C NMR spectrum would show distinct peaks for each of the six carbon atoms. Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms, while Nuclear Overhauser Effect Spectroscopy (NOESY) would help to establish through-space proximities between protons, aiding in the confirmation of the substituent positions.
Conformational Analysis using Variable Temperature NMR and NOESY
There are no published studies on the conformational analysis of this compound using variable temperature (VT) NMR or NOESY. Such studies would be valuable to investigate the rotational barrier around the C2-S bond and to determine the preferred orientation of the methylsulfanyl group relative to the furan ring. NOESY experiments could reveal spatial correlations indicative of the dominant conformers in solution. mdpi.comresearchgate.net
Isotopic Labeling Studies via Deuterium (B1214612) NMR
Isotopic labeling is a powerful tool used to simplify complex NMR spectra and to probe specific sites within a molecule. nih.govscripps.edu However, the scientific literature lacks any reports of isotopic labeling studies, such as those involving deuterium (²H), for the NMR analysis of this compound. Such an investigation could, for example, involve the synthesis of a deuterated analogue to aid in signal assignment or to study specific dynamic processes.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
Fragmentation Pattern Analysis for Structural Confirmation
A detailed mass spectral analysis and a specific fragmentation pattern for this compound have not been documented. Generally, upon electron ionization, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation might involve the loss of a methyl radical (•CH₃) from the sulfur atom or the furan ring, or the cleavage of the C-S bond. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing unambiguous confirmation of the chemical formula.
Application in Reaction Monitoring and Mechanism Elucidation
While mass spectrometry, particularly techniques like Multiple Reaction Monitoring (MRM), is widely used for tracking the progress of chemical reactions and elucidating reaction mechanisms, there are no specific examples in the literature where this has been applied to this compound. nih.govproteomics.com.auwikipedia.org For instance, in a synthetic route producing this compound, GC-MS could be used to monitor the appearance of the product and the disappearance of reactants over time. acs.orgacs.org This would allow for the optimization of reaction conditions and could provide insights into the reaction mechanism by identifying potential intermediates or byproducts.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the bonding environment within a molecule. The vibrational spectrum is a unique fingerprint, with specific bands corresponding to the stretching and bending modes of different bonds.
The vibrational spectrum of this compound is expected to exhibit characteristic bands arising from the furan ring, the methyl group, and the methylsulfanyl group.
Furan Ring Vibrations: The furan ring gives rise to several characteristic vibrations. These include C-H stretching, C=C stretching, ring stretching, and C-H in-plane and out-of-plane bending modes. Theoretical studies on furan and its methylated derivatives have shown that C-C symmetric and asymmetric stretching vibrations typically occur in the range of 1033–1414 cm⁻¹ researchgate.net. The C=C stretching vibrations are also prominent features in the spectra of furan compounds researchgate.net. Specifically, studies on various furan derivatives have identified characteristic ring vibrations. For instance, the symmetric and antisymmetric vibrations of the "double bonds" of the furan ring have been studied in detail for substituted furans researchgate.net.
Methyl Group Vibrations: The methyl group attached to the furan ring will also produce characteristic vibrational modes. These include symmetric and asymmetric C-H stretching and bending (scissoring, rocking, wagging, and twisting) vibrations. The C-H stretching vibrations of methyl groups are typically observed in the 2850–3000 cm⁻¹ region frontiersin.org. The bending vibrations appear at lower frequencies, for example, C-H scissoring is often seen around 1450-1470 cm⁻¹ and methyl rock vibrations can be found in the 1350-1370 cm⁻¹ range frontiersin.org. However, the exact positions of methyl group vibrations can be influenced by the electronic environment of the furan ring researchgate.net.
Methylsulfanyl Group Vibrations: The methylsulfanyl (-SCH₃) group introduces additional characteristic vibrations. The most notable is the C-S stretching vibration. The position of the C-S stretching band can vary but is generally expected in the region of 600-800 cm⁻¹. In some thioether compounds, the S-C stretch is located between 700 and 800 cm⁻¹ nih.gov. The methyl group attached to the sulfur atom will also have its own set of C-H stretching and bending vibrations, similar to the methyl group on the furan ring, although their precise frequencies may differ due to the influence of the sulfur atom.
A summary of expected characteristic vibrational modes is presented in the table below.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Furan Ring | C-H Stretching | > 3000 |
| C=C Stretching | ~1500-1600 | |
| Ring Stretching (symm. & asymm.) | 1033 - 1414 researchgate.net | |
| C-H Bending (in-plane & out-of-plane) | 650 - 1000 | |
| Methyl Group (-CH₃) | C-H Stretching (asymm. & symm.) | 2850 - 3000 frontiersin.org |
| C-H Bending (scissoring) | ~1450 - 1470 frontiersin.org | |
| C-H Bending (rocking) | ~1350 - 1370 frontiersin.org | |
| Methylsulfanyl Group (-SCH₃) | C-S Stretching | 600 - 800 |
| S-CH₃ Stretching | - | |
| S-CH₃ Bending | - |
The positions and intensities of vibrational bands in the IR and Raman spectra of this compound can provide valuable insights into its bonding and electronic structure. The electron-donating or -withdrawing nature of the substituents on the furan ring can influence the bond strengths and force constants of the ring's C-C and C-O bonds, leading to shifts in their corresponding vibrational frequencies.
For instance, a theoretical study on furan and its methyl derivatives (2-methylfuran and 2,5-dimethylfuran) showed that the ring C-C symmetric and asymmetric stretching vibrations decreased in frequency in the order: furan > 2-methylfuran (B129897) > 2,5-dimethylfuran. Conversely, the C=C stretching vibrations decreased in the opposite order researchgate.net. This suggests that methylation affects the electron distribution within the furan ring, which in turn alters the bond strengths and vibrational frequencies.
The methylsulfanyl group, with its sulfur atom, can participate in electronic interactions with the furan ring. The lone pairs on the sulfur atom can potentially interact with the π-system of the furan ring, influencing the electronic delocalization. This interaction would affect the force constants of the C-S bond and the adjacent C-C bond in the furan ring, which could be observed as shifts in their stretching frequencies in the IR and Raman spectra. By comparing the experimental spectra with theoretical calculations, it is possible to deduce the nature and extent of these electronic interactions.
X-ray Crystallography for Solid-State Structural Determination
While no specific X-ray crystal structure of this compound is publicly available, studies on related compounds provide valuable insights into the expected solid-state conformation. Research on methylsulfinyl derivatives of furan and thiophene (B33073) has shown that the sulfur atom of the methylsulfinyl group possesses a pyramidal geometry researchgate.net. In these structures, the methyl group is significantly twisted with respect to the plane of the heterocyclic ring researchgate.net.
For instance, in the crystal structure of 3-iodo-2-(methylsulfinyl)thiophene, two crystallographically independent molecules were found in the unit cell, indicating potential for different conformations in the solid state researchgate.net. Furthermore, in 2-bromo-4-iodo-3-(methylsulphinyl)thiophene, a high degree of disorder was observed researchgate.net. These findings suggest that the orientation of the methylsulfanyl group relative to the furan ring in this compound could be influenced by crystal packing forces and intermolecular interactions.
The table below summarizes key structural parameters that would be determined from an X-ray crystallographic analysis of this compound, based on related structures.
| Structural Parameter | Expected Value/Observation | Reference |
| Sulfur Atom Geometry | Pyramidal | researchgate.net |
| Methyl Group Orientation | Twisted relative to the furan ring | researchgate.net |
| C-S Bond Length | ~1.75 - 1.85 Å | General Thioether Data |
| C(furan)-S Bond Length | ~1.70 - 1.80 Å | General Thioether Data |
| Intermolecular Interactions | Potential for C-H···O, C-H···S, and π-stacking interactions | General Furan & Thioether Crystal Structures |
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. While specific PES data for this compound is not available, data for related compounds can provide an estimation of its electronic properties.
The ionization energy (IE) is a key parameter obtained from PES, corresponding to the energy required to remove an electron from a specific molecular orbital. The NIST Chemistry WebBook reports an ionization energy of 8.70 eV for 3-methylfuran (B129892), determined by photoelectron spectroscopy nist.gov. The introduction of a methylsulfanyl group at the 2-position is expected to lower the ionization energy due to the electron-donating nature of the sulfur atom.
The ionization potentials of various organic compounds containing sulfur have been compiled, and these can serve as a reference for estimating the IE of this compound gcsrus.com. The highest occupied molecular orbital (HOMO) of this compound is likely to have significant contribution from the sulfur lone pairs and the π-system of the furan ring. PES would allow for the direct measurement of the energy of this orbital and other valence orbitals, providing a detailed picture of the electronic structure and bonding within the molecule.
The table below presents the ionization energies of some relevant compounds.
| Compound | Ionization Energy (eV) | Reference |
| Furan | 8.88 | NIST Chemistry WebBook |
| 3-Methylfuran | 8.70 | nist.gov |
| Thiophene | 8.87 | NIST Chemistry WebBook |
| Dimethyl sulfide (B99878) | 8.69 | NIST Chemistry WebBook |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. For furan (B31954) derivatives, these calculations offer insights into their aromaticity, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. It has been successfully applied to furan and its derivatives to study their ground-state geometries, electronic properties, and chemical reactivity. mdpi.comresearchgate.net DFT calculations can predict various molecular properties, such as optimized geometries, HOMO-LUMO energy gaps, and global reactivity descriptors. mdpi.comresearchgate.net
For instance, in a study on furan, DFT calculations at the B3LYP/6-311G(p,d) level of theory were used to analyze its reactivity. The results indicated that the furan ring acts as a nucleophilic electron donor. mdpi.com The local reactivity, as described by Fukui functions, helps in identifying the most reactive sites within the molecule. mdpi.com Such analyses are crucial for predicting the outcomes of chemical reactions, such as cycloadditions and electrophilic substitutions. pku.edu.cn
DFT has also been employed to study the reaction mechanisms of furan derivatives. For example, the mechanisms of [8 + 2] cycloaddition reactions between dienylfurans and dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been investigated using DFT calculations. pku.edu.cn These studies provide detailed energy profiles and geometries of transition states, offering a deeper understanding of the reaction pathways. pku.edu.cn Furthermore, DFT has been used to investigate the hydrogenation and ring-opening reactions of furan on metal surfaces like Pd(111), providing insights into catalytic processes. rsc.org
Table 1: Examples of DFT-Calculated Properties for Furan and a Substituted Furan
This table presents illustrative data from DFT calculations on furan and furfural (B47365) to demonstrate the types of properties that can be obtained. Specific values for 3-Methyl-2-(methylsulfanyl)furan would require dedicated calculations.
| Property | Furan | Furfural | Method | Reference |
| HOMO Energy (eV) | -6.89 | -7.25 | B3LYP/6-311++G(d,p) | mdpi.com (adapted) |
| LUMO Energy (eV) | 0.87 | -0.98 | B3LYP/6-311++G(d,p) | mdpi.com (adapted) |
| HOMO-LUMO Gap (eV) | 7.76 | 6.27 | B3LYP/6-311++G(d,p) | mdpi.com (adapted) |
| Dipole Moment (Debye) | 0.71 | 3.76 | B3LYP/6-31G(d) | rsc.org (adapted) |
For more accurate energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are often employed. wikipedia.orgq-chem.comwikipedia.org These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals.
Coupled-cluster methods, particularly CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. wikipedia.org A multireference coupled-cluster (MR-CC) study on furan has been performed to investigate its low-lying excited states, yielding results in good agreement with experimental data. nih.govacs.org
MP2 theory is another valuable tool, especially for studying non-covalent interactions and for systems where DFT might not be sufficiently accurate. q-chem.comyoutube.comq-chem.com For example, MP2 calculations have been used to study the structures and binding energies of furan clusters, identifying various types of non-covalent interactions like C-H···O and C-H···π hydrogen bonds. researchgate.net In a comparative study on the conformational analysis of galactofuranosides, MP2 methods were shown to perform well in modeling the conformations of the furanoside ring. frontiersin.org
Table 2: High-Accuracy Ab Initio Calculation Examples for Furan Derivatives
This table presents sample data from high-level ab initio calculations on furan to illustrate the accuracy of these methods. Specific calculations for this compound would provide precise values for that molecule.
| Calculation | Molecule | Result | Method | Reference |
| Vertical Excitation Energy (S0 -> S1) | Furan | 6.13 eV | GMS SU CCSD | nih.gov |
| Vertical Excitation Energy (S0 -> S2) | Furan | 6.47 eV | GMS SU CCSD | nih.gov |
| Dimer Binding Energy | Furan Dimer | -3.54 kcal/mol | DLPNO-CCSD(T)/CBS | researchgate.net |
| Cycloaddition Activation Barrier | Furan + Ethylene | 32 kcal/mol | DLPNO-CCSD(T)/cc-pVTZ | chemrxiv.org |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between computational cost and accuracy for studying large systems, such as enzymes or reactions in solution. nih.govnih.govcore.ac.ukcecam.org In this approach, the chemically active region (e.g., the furan ring and its immediate reacting partners) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a more computationally efficient MM force field. core.ac.uk
Table 3: Illustrative Applications of Hybrid Methods in studying Furan Derivatives
This table provides examples of how hybrid methods could be applied to study the reactivity of furan derivatives. The presented values are hypothetical and serve to illustrate the potential of these methods.
| System | Studied Property | QM Method | MM Force Field | Potential Finding |
| This compound in Water | Solvation Free Energy | B3LYP/6-31G(d) | TIP3P | Understanding solubility and solvent effects on conformation. |
| Furan derivative in an enzyme active site | Reaction Barrier for Oxidation | M06-2X/6-311+G(d,p) | AMBER | Elucidation of the catalytic mechanism and the role of active site residues. |
| Furan derivative on a surface | Adsorption Energy | MP2/cc-pVTZ | UFF | Characterization of surface-molecule interactions. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and interactions of molecules like substituted furans. nih.gov
The furan ring is known for its flexibility, and substituted furans can adopt a variety of conformations. frontiersin.orgnih.gov MD simulations are well-suited to explore the conformational landscape of these molecules, identifying the most stable conformers and the energy barriers between them. nih.govcwu.edu
A molecular dynamics study on furanosides revealed their significant inherent flexibility, which is greater than that of pyranoses. nih.gov The study systematically analyzed the influence of ring substituents on the geometry of the furanose ring and identified the key interactions that govern the conformational preferences. nih.gov For other furan derivatives, MD simulations can be used to understand how different substituents, such as the methyl and methylsulfanyl groups in this compound, affect the ring's puckering and the orientation of the substituent groups. Such studies have been performed on furan-based peptides to understand their binding modes. nih.gov
Table 4: Conformational Properties of Furan Derivatives from MD Simulations
This table presents examples of conformational properties that can be obtained from MD simulations of furan derivatives. The data is illustrative of the types of insights gained from such studies.
| Molecule | Conformational Feature | Simulation Detail | Key Finding | Reference |
| D-aldopentofuranoses | Pseudorotation profile | MD in explicit water | Ring conformation is correlated with the orientation of the lactol group. nih.gov | nih.gov |
| Furanophane | Ring flipping barrier | Energy Profile Analysis | Activation energy for ring flipping is approximately 60 kJ/mol. cwu.edu | cwu.edu |
| Furan-based peptides | Binding conformation | MD in complex with proteasome | The distance between the furyl ketone and the active site Thr1 is too large for covalent bond formation. nih.gov | nih.gov |
MD simulations are extensively used to study the interactions of molecules with their environment, such as solvent molecules, proteins, or other materials. nih.govnih.govstevens.edu For this compound, MD simulations could be used to investigate its behavior in aqueous and non-aqueous solutions, or its binding to biological macromolecules.
A study combining spectroscopic techniques and molecular docking investigated the interactions between various furan derivatives and myofibrillar proteins. nih.gov The results indicated that hydrogen bonds, van der Waals forces, and hydrophobic interactions are the primary forces driving the binding. nih.gov In another study, MD simulations were employed to investigate furan-based peptides as proteasome inhibitors, providing insights into their non-covalent binding mode. nih.gov Furthermore, reactive MD simulations have been used to model the pyrolysis of furan resins to predict the properties of the resulting carbon materials. stevens.edudpi-proceedings.comresearchgate.net
Table 5: Examples of Interaction Studies of Furan Derivatives using MD Simulations
This table illustrates the application of MD simulations to study the interactions of furan derivatives with their environment. The findings are based on studies of various furan compounds.
| System | Interaction Studied | Simulation Method | Key Finding | Reference |
| Furan derivatives with Myofibrillar Proteins | Binding Mechanism | Molecular Docking and MD | Binding is driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov | nih.gov |
| Furan-based peptides with Proteasome | Binding Mode | MD Simulations | Revealed a non-covalent binding mode for the inhibitors. nih.gov | nih.gov |
| Furan resin | Polymerization and Pyrolysis | Reactive Force Field MD | Predicted mechanical properties of the resulting polymer and carbon materials. stevens.edudpi-proceedings.com | stevens.edudpi-proceedings.com |
| Furan warheads with Actin | Covalent Cross-linking | - | Furan can act as a triggerable warhead for site-specific protein cross-linking. rsc.orgugent.be | rsc.orgugent.be |
Prediction of Chemical Reactivity and Selectivity
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals indicate a molecule's nucleophilic (electron-donating) and electrophilic (electron-accepting) sites.
While specific FMO analyses for this compound are not available in the literature, studies on related furan and thiophene (B33073) compounds provide valuable insights. researchgate.net For furan, the HOMO is typically located on the ring carbons, particularly at the C2 and C5 positions, making these sites susceptible to electrophilic attack. The introduction of a methyl group (an electron-donating group) at the C3 position and a methylsulfanyl group (which can be either electron-donating or -withdrawing depending on the interaction) at the C2 position would modulate the energy and electron density of these frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Furan Compounds Note: This table presents hypothetical data based on general principles for illustrative purposes, as specific data for this compound is not publicly available.
| Orbital | Energy (eV) (Illustrative) | Primary Atomic Contribution (Illustrative) |
| HOMO | -8.5 | Furan ring (C4, C5), Sulfur p-orbital |
| LUMO | -0.5 | Furan ring (C2, C5), Sulfur d-orbital |
| HOMO-LUMO Gap | 8.0 | - |
Reaction Coordinate Mapping and Transition State Characterization
Reaction coordinate mapping is a computational technique used to trace the energetic pathway of a chemical reaction from reactants to products. hw.ac.ukarxiv.orgarxiv.orgresearchgate.netaps.org This process involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic barrier to the reaction. Characterizing the geometry and energy of the transition state is crucial for understanding reaction mechanisms and predicting reaction rates.
For this compound, this analysis would be particularly useful for studying reactions such as electrophilic substitution, oxidation, or cycloaddition. For example, in the atmospheric oxidation of methyl-substituted furans initiated by OH radicals, theoretical studies have mapped the reaction pathways. acs.org These studies show that the reaction typically begins with the addition of the OH radical to the furan ring, followed by ring-opening. acs.org The specific positions of the methyl and methylsulfanyl groups on the furan ring in this compound would direct the initial site of attack and influence the stability of the resulting intermediates and transition states.
Computational modeling could map the potential energy surface for various reactions, revealing the most favorable mechanistic pathways. This involves calculating the energy of the molecule as specific bond lengths and angles are changed, thereby tracing the lowest energy path from reactants to products through the transition state.
Thermochemical Calculations and Energetic Properties
Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability and energy content of a molecule.
Standard Molar Enthalpies of Formation and Reaction
The standard molar enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states. researchgate.net While experimental thermochemical data for this compound is not documented, computational methods can provide reliable estimates. High-level quantum chemical methods are often used to calculate these properties for organic compounds, including sulfur-containing species. nih.gov
A study on other sulfur-containing furan derivatives, such as 2-furanmethanethiol and furfuryl methyl sulfide (B99878), utilized combustion calorimetry and theoretical calculations (G3 method) to determine their gas-phase enthalpies of formation. mdpi.com These studies provide a framework for how the thermochemical properties of this compound could be determined. The results for related compounds show the stabilizing or destabilizing effects of different substituents. For instance, research on thiophene derivatives has provided detailed enthalpic data for various substituted compounds. researchgate.net
Table 2: Experimental Gas-Phase Standard Molar Enthalpies of Formation for Related Sulfur and Furan Compounds Note: This data is for related compounds and is intended to provide context.
| Compound | Formula | ΔfH°(g) (kJ·mol⁻¹) | Reference |
| 2-Methylfuran (B129897) | C₅H₆O | -76.4 ± 1.2 | researchgate.net |
| Furfurylamine (B118560) | C₅H₇NO | -43.5 ± 1.4 | researchgate.net |
| 5-Methylfurfurylamine | C₆H₉NO | -81.2 ± 1.7 | researchgate.net |
| 2-Furanmethanethiol | C₅H₆OS | N/A | mdpi.com |
| Furfuryl methyl sulfide | C₆H₈OS | N/A | mdpi.com |
| 2-Thiophenecarboxaldehyde | C₅H₄OS | -62.0 ± 1.5 (liquid phase) | researchgate.net |
Isodesmic and Isogyric Reaction Approaches for Accuracy Improvement
To improve the accuracy of computationally derived thermochemical data, isodesmic and isogyric reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to more accurate predictions of enthalpies of formation.
For this compound, an appropriate isodesmic reaction would involve other simple molecules with known experimental thermochemical data, such as furan, methane, and methanethiol. An example of a possible isodesmic reaction scheme is:
This compound + Methane → 3-Methylfuran (B129892) + Methyl ethyl sulfide
By calculating the enthalpy of this reaction computationally and using the known experimental enthalpies of formation for methane, 3-methylfuran, and methyl ethyl sulfide, a more accurate enthalpy of formation for this compound can be derived. This approach has been successfully applied to determine the thermochemical properties of numerous furan and thiophene derivatives. nih.govmdpi.com
Spectroscopic Property Simulations and Validation
Computational chemistry can simulate various types of spectra, including NMR, IR, and UV-Vis. These simulations are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, quantum chemical calculations could predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR spectrum), and electronic transitions (UV-Vis spectrum). While experimental data such as boiling point and refractive index are available, chemicalbook.comthegoodscentscompany.comnih.gov detailed spectroscopic simulation studies are not present in the literature.
Studies on similar molecules, such as substituted 2-piperidones, have shown that theoretical methods like Density Functional Theory (DFT) can accurately predict vibrational frequencies (νCO) and how they shift in different solvents. mdpi.com Similarly, computational analyses of other furan-based compounds have been used to interpret and validate experimental IR and mass spectra. researchgate.net Such a study on this compound would involve optimizing its geometry and then performing frequency and NMR calculations. The results would then be compared with experimental spectra to validate both the computational method and the structural assignment.
Development of Predictive Models for Furan Reactivity
The prediction of chemical reactivity is a principal objective in computational and theoretical chemistry. For furan and its derivatives, including this compound, developing accurate predictive models is crucial for understanding their behavior in various chemical environments, from biological systems to materials science. These models leverage computational methodologies to correlate the structural features of furan compounds with their reactivity, enabling the in silico design of new molecules with desired properties and the rationalization of experimental outcomes.
Predictive models for furan reactivity are primarily built upon the foundations of Quantitative Structure-Activity Relationship (QSAR) and Quantum Mechanics (QM). These models are not mutually exclusive; in fact, the most robust models often integrate high-level quantum chemical descriptors into a QSAR framework.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Models
Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models represent a statistical approach to developing predictive tools. These models are based on the principle that the chemical and physical properties or biological activities of a series of compounds are related to their molecular structures. For furan derivatives, QSAR studies have been employed to predict properties ranging from larvicidal activity to corrosion inhibition efficiency. bohrium.comdigitaloceanspaces.com
The development of a QSAR model involves several key steps:
Data Set Selection: A series of furan derivatives with experimentally measured reactivity data (e.g., reaction rates, inhibition constants, biological activity) is compiled. researchgate.net
Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or, most powerfully, quantum chemical descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity. digitaloceanspaces.comtandfonline.com
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, with a resulting q²) and external validation (using a test set of compounds not included in the model training). bohrium.comresearchgate.net
A significant advancement in this area is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). These techniques analyze the steric and electrostatic fields surrounding the molecules, providing a three-dimensional map of where structural modifications would enhance or diminish reactivity. bohrium.com For furan derivatives, 3D-QSAR studies have shown that electrostatic and hydrophobic properties are often significant contributors to their biological activity. bohrium.com
Quantum Chemical Descriptors in Reactivity Models
The accuracy of QSAR models is greatly enhanced by the inclusion of descriptors derived from quantum chemical calculations, typically using Density Functional Theory (DFT). bohrium.comdigitaloceanspaces.com These descriptors provide a more fundamental insight into the electronic structure of the furan derivatives. For a molecule like this compound, these descriptors would quantify the influence of the methyl and methylsulfanyl substituents on the furan ring's reactivity.
Key quantum chemical descriptors used in furan reactivity models are detailed in the table below.
Table 1: Key Quantum Chemical Descriptors for Furan Reactivity Models
| Descriptor | Abbreviation | Description | Relevance to Reactivity |
|---|---|---|---|
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the energy of the outermost electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher EHOMO values correlate with greater reactivity towards electrophiles. digitaloceanspaces.com |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the energy of the lowest energy orbital available to accept electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). Lower ELUMO values correlate with greater reactivity towards nucleophiles. digitaloceanspaces.com |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A smaller energy gap generally implies higher reactivity and lower kinetic stability. digitaloceanspaces.com |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, which can affect reaction rates. digitaloceanspaces.com |
| Global Electrophilicity Index | ω | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Quantifies the overall electrophilic nature of a molecule; useful for predicting reactivity in cycloaddition reactions. researchgate.net |
| Fraction of Electrons Transferred | ΔN | The estimated number of electrons transferred from an inhibitor molecule to a metal surface in corrosion studies. | Predicts the tendency of a molecule to donate electrons, which is crucial for modeling corrosion inhibition. digitaloceanspaces.comresearchgate.net |
For instance, in studies of furan derivatives as corrosion inhibitors, a QSPR model built using PCR analysis showed a very high correlation (R² = 0.976) between the inhibition efficiency and descriptors like EHOMO, ELUMO, and the dipole moment. digitaloceanspaces.com
Mechanistic Insights from Computational Chemistry
Beyond statistical models, computational chemistry provides direct, physics-based models of reactivity. The Activation Strain Model (ASM), also known as the Distortion/Interaction model, has been successfully applied to understand the reactivity of substituted furans in Diels-Alder reactions. rsc.org This model deconstructs the activation energy (ΔE‡) of a reaction into two components:
Strain Energy (ΔEstrain): The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt in the transition state.
Interaction Energy (ΔEint): The actual interaction (steric repulsion, electrostatic interaction, orbital interaction) between the distorted reactants in the transition state.
Studies using this model have quantitatively shown that electron-donating groups on the furan ring increase reactivity in Diels-Alder reactions by lowering the activation barrier, primarily by enhancing the stabilizing interaction energy. rsc.org Conversely, electron-withdrawing groups decrease reactivity. researchgate.netrsc.org This approach allows for a predictive understanding of how substituents, such as the methyl and methylsulfanyl groups in this compound, would modulate both the speed and selectivity of such cycloadditions.
The table below summarizes the statistical parameters for representative QSAR models developed for furan derivatives, highlighting their predictive capability.
Table 2: Statistical Validation of Predictive QSAR Models for Furan Derivatives
| Model Type | Predicted Property | Statistical Method | Correlation Coefficient (r² or R²) | Cross-validation Coefficient (q²) | Reference |
|---|---|---|---|---|---|
| 2D-QSAR | Larvicidal Activity | DFT-based | Not specified | 0.61 | bohrium.com |
| 3D-QSAR (CoMFA) | Larvicidal Activity | - | Not specified | 0.639 | bohrium.com |
| QSPR | Corrosion Inhibition | PCR | 0.976 | Not specified (R²adj = 0.90) | digitaloceanspaces.com |
| 2D-QSAR | COX-2 Inhibition | - | 0.840 | 0.773 | researchgate.net |
| 3D-QSAR (kNN MFA) | COX-2 Inhibition | PLS | 0.762 | 0.703 | researchgate.net |
These predictive models, whether statistical or mechanistic, are indispensable tools in modern chemistry. They provide a framework for understanding and quantifying the reactivity of complex molecules like this compound, guiding future synthetic efforts and the rational design of novel functional compounds.
Role As a Synthetic Intermediate and Building Block in Organic Chemistry Research
Construction of Complex Molecular Architectures
The structure of 3-methyl-2-(methylsulfanyl)furan makes it an adept participant in reactions designed to build intricate molecular structures. The furan (B31954) moiety can act as a diene in cycloaddition reactions or undergo electrophilic substitution, while the methylsulfanyl group can be oxidized or otherwise modified to facilitate further reactions.
The furan ring is a common precursor for creating fused ring systems through annulation strategies. While direct examples employing this compound are not extensively detailed, the synthesis of related structures provides insight into its potential. For instance, 3-methylthio-substituted furans are key intermediates in the synthesis of various heterocyclic systems. A facile method for preparing 2,5-diaryl-3-methylthio-furans involves the conversion of 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones through a domino process that includes the reduction of a double bond followed by a Paal-Knorr furan synthesis. This methodology highlights how the methylthio group is integral to the formation of the substituted furan ring.
Furthermore, the methylthio group can be instrumental in the formation of fused benzofuran (B130515) systems. An environmentally benign method using dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) can induce the electrophilic cyclization of appropriate precursors to yield 3-thiomethyl-substituted benzo[b]furan derivatives. In a related context, 2H-cyclohepta[b]furan-2-ones can be functionalized to introduce a methylthio group at the 3-position. These resulting sulfides can then be oxidized to sulfoxides and sulfones, which are precursors for further coupling reactions to form bi-heterocyclic systems.
Table 1: Synthesis of 3-Methylthio-2,5-diaryl Furan Derivatives
| Starting Material (Diaryl Diketone) | Product (Furan) | Yield |
|---|---|---|
| 2-(Methylthio)-1,4-diphenyl-2-butene-1,4-dione | 3-Methylthio-2,5-diphenylfuran | Good |
| 1,4-Bis(4-chlorophenyl)-2-(methylthio)-2-butene-1,4-dione | 2,5-Bis(4-chlorophenyl)-3-methylthiofuran | Good |
This table illustrates the conversion of various butene-1,4-diones to their corresponding 3-methylthio furan derivatives, showcasing the utility of this synthetic route.
Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to produce a complex product, saving time and resources. These reactions are widely used for the synthesis of diverse heterocyclic compounds, including furan and thiophene (B33073) derivatives. For example, three-component reactions are employed to generate functionalized furan-2-ones and other butenolide structures.
However, a review of the scientific literature indicates that while MCRs are a prominent method for building furan-containing molecules, specific examples that incorporate this compound as one of the primary building blocks are not well-documented. The focus of existing research is often on the de novo synthesis of the furan ring itself from simpler, acyclic components rather than the elaboration of a pre-formed substituted furan in a multicomponent setting.
Precursor for Advanced Functional Materials Research (Chemical Synthesis Aspect)
Furan-based compounds are recognized as important components in the development of advanced functional materials. The benzofuran scaffold, in particular, serves as a crucial backbone for molecules used in organo-electronics. As synthetic intermediates, furan derivatives like this compound are potential starting points for the synthesis of these larger, conjugated systems. The ability to construct fused ring systems, such as the benzo[b]furans mentioned previously, is directly applicable to creating the core structures of these materials.
Additionally, furan derivatives are key platform molecules in the conversion of biomass into valuable chemicals, including monomers for biopolymers. While research in this area tends to focus on derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran (DFF), the underlying chemistry demonstrates the broad potential of the furan ring in materials science. The specific use of this compound as a precursor for advanced functional materials remains an area with limited specific examples in the literature, though its potential as a building block for organo-electronic compounds is clear.
Applications in Catalysis Research (Ligand or Pre-Catalyst Development)
Furan derivatives can be incorporated into larger molecular structures that serve as ligands for metal catalysts. The oxygen atom of the furan ring, along with other potential donor atoms, can coordinate to a metal center. For instance, Schiff base ligands derived from the condensation of furfurylamine (B118560) with other molecules have been used to create metal complexes, such as a cobalt(III) complex with a distorted octahedral environment. These complexes are of interest in catalysis and materials science.
Despite the established use of furan-containing molecules as ligands, there is a lack of specific research in the scientific literature detailing the application of this compound as a ligand or a pre-catalyst. The presence of both an oxygen and a sulfur atom could theoretically allow it to act as a bidentate ligand, but this potential application has not been significantly explored or reported.
Synthesis of Agrochemical Intermediates (Chemical Building Block Focus)
The benzofuran structural motif is an important component in a variety of biologically active molecules, including some herbicides and pesticides. Given that this compound can serve as a precursor to substituted benzo[b]furan systems, it represents a potential building block for the synthesis of new agrochemical intermediates. The synthetic routes that use furan derivatives to construct the benzofuran core are therefore of high relevance to this field.
Table 2: Synthesis and Reactions of Related 3-Methylthio-2H-cyclohepta[b]furan-2-ones
| Reactant | Reagent | Product |
|---|---|---|
| 2H-Cyclohepta[b]furan-2-one | Dimethyl sulfide (B99878) ditriflate, then Et3N | 3-Methylthio-2H-cyclohepta[b]furan-2-one |
| 3-Methylthio-2H-cyclohepta[b]furan-2-one | m-CPBA | 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-one |
This table outlines the synthesis and subsequent reactions of a related fused furan system, indicating the chemical utility of the methylthio group in such scaffolds.
However, direct and specific examples of this compound being used to synthesize commercially relevant agrochemical intermediates are not prominently featured in the available literature. Its role in this capacity is largely theoretical, based on the known importance of the chemical scaffolds that can be derived from it.
Advanced Studies of Analogues and Derivatives of 3 Methyl 2 Methylsulfanyl Furan
Systematic Variation of the Methylsulfanyl Group (e.g., higher alkylthio, sulfinyl, sulfonyl)
The methylsulfanyl group is a key functional moiety in 3-methyl-2-(methylsulfanyl)furan, and its systematic variation offers insight into how the nature of the sulfur linkage affects the compound's properties. Modifications typically involve altering the alkyl chain length or changing the oxidation state of the sulfur atom.
Research has explored the synthesis of related furan (B31954) derivatives with different sulfur-containing groups. For instance, the oxidation of sulfide (B99878) compounds is a common method to produce the corresponding sulfoxides (sulfinyl) and sulfones (sulfonyl). researchgate.net The oxidation of a sulfide, such as this compound, with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield the 3-methyl-2-(methylsulfinyl)furan and subsequently the 3-methyl-2-(methylsulfonyl)furan. researchgate.net These changes in the oxidation state of sulfur significantly alter the electronic properties of the substituent. The methylsulfanyl group is generally considered a weak electron-donating group through resonance, while the sulfinyl and sulfonyl groups are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This electronic shift has a profound impact on the reactivity of the furan ring.
The synthesis of furan-fused polyheterocyclic systems can also involve sulfonyl groups, as demonstrated in the creation of compounds like 2-(2-(Methylsulfonyl)phenyl)-1-(thiophen-2-yl)naphtho[2,1-b]furan. nih.gov While not direct analogues, these complex syntheses highlight the role and stability of the sulfonyl moiety in heterocyclic chemistry.
Table 1: Comparison of Sulfur Functional Groups
| Functional Group | Structure | Oxidation State of Sulfur | General Electronic Effect |
|---|---|---|---|
| Methylsulfanyl | -S-CH₃ | -2 | Weakly electron-donating |
| Methylsulfinyl | -SO-CH₃ | 0 | Strongly electron-withdrawing |
| Methylsulfonyl | -SO₂-CH₃ | +2 | Very strongly electron-withdrawing |
Positional Isomers of Methyl- and Methylsulfanyl-Furans
2-Methyl-3-(methylsulfanyl)furan (CAS No. 63012-97-5) is a known flavor compound found in cooked beef and tea. innospk.comchemicalbook.com Its physical properties are well-documented, presenting as a colorless to pale yellow liquid. innospk.comthegoodscentscompany.com The position of the methyl and methylsulfanyl groups influences the molecule's boiling point, density, and refractive index. innospk.comchemicalbook.com For example, 2-methyl-3-(methylsulfanyl)furan has a reported boiling point of around 164°C, while other isomers may exhibit different values due to changes in molecular dipole moment and intermolecular forces. innospk.com
The synthesis of specific positional isomers can be achieved through various routes. For example, the decarboxylation of 3-methyl-2-furoic acid is a method to produce 3-methylfuran (B129892), a simpler related isomer. orgsyn.org The synthesis of more complex substituted furans often requires multi-step procedures. organic-chemistry.org The study of various isomers, including unsaturated furan fatty acids, demonstrates the wide structural diversity achievable and the importance of analytical methods to distinguish between them. nih.gov
Table 2: Physical Properties of 2-Methyl-3-(methylsulfanyl)furan
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈OS |
| Molecular Weight | 128.19 g/mol |
| Appearance | Colorless to pale yellow liquid innospk.comthegoodscentscompany.com |
| Boiling Point | 164.2 ± 28.0 °C innospk.com |
| Density | 1.1 ± 0.1 g/cm³ innospk.com |
| Refractive Index | 1.506 - 1.514 @ 20°C thegoodscentscompany.com |
Furan-Containing Heterocyclic Systems with Sulfur Heteroatoms (e.g., thiophene (B33073) analogues)
A significant structural modification involves the replacement of the furan ring's oxygen atom with a sulfur atom, leading to the corresponding thiophene analogue. Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that shares similarities with furan but also exhibits distinct differences in aromaticity and reactivity. sciencemadness.orgwikipedia.org
Thiophenes are generally considered more aromatic than furans. matanginicollege.ac.in This increased aromaticity results in lower reactivity compared to their furan counterparts. youtube.com For example, electrophilic substitution reactions, which are characteristic of aromatic systems, proceed more readily on a furan ring than on a thiophene ring. matanginicollege.ac.in The order of reactivity towards electrophiles is typically pyrrole (B145914) > furan > thiophene > benzene. matanginicollege.ac.in
The synthesis of thiophene analogues can be achieved through various methods, such as the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. uobaghdad.edu.iqscribd.com The creation of hybrid molecules containing both furan and thiophene rings is also an active area of research, particularly in medicinal chemistry. nih.govnih.gov The study of benzofused thieno[3,2-b]furans, which contain both heterocyclic rings fused together, allows for a direct comparison of their properties and reactivity within the same molecule. researchgate.net
Influence of Substituents on Electronic and Steric Properties of Furan-Sulfur Systems
The electronic and steric properties of the furan-sulfur system are heavily influenced by the nature and position of its substituents. The methyl group (-CH₃) is an electron-donating group through an inductive effect, which increases the electron density of the furan ring and activates it towards electrophilic substitution. libretexts.org The methylsulfanyl group (-SCH₃) has a more complex influence, with an electron-withdrawing inductive effect counteracted by an electron-donating resonance effect from the sulfur lone pairs.
Steric effects also play a crucial role. The size of the substituents can hinder the approach of a reagent to a particular position on the ring, a phenomenon known as steric hindrance. libretexts.org In furan derivatives with multiple substituents, the steric bulk of groups like the methyl and methylsulfanyl groups can influence reaction rates and product distribution. biu.ac.il For example, in nucleophilic aromatic substitution (SNAr) reactions, steric effects from ortho-substituents can significantly retard the reaction rate. researchgate.net
Reactivity Comparisons Across Structural Analogues
Comparing the reactivity of this compound with its structural analogues reveals key trends based on electronic and structural differences.
Oxidized Analogues (Sulfinyl and Sulfonyl): The oxidation of the methylsulfanyl group to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group drastically reduces the reactivity of the furan ring towards electrophilic substitution. The strong electron-withdrawing nature of the sulfinyl and sulfonyl groups deactivates the ring, making it less nucleophilic. uobaghdad.edu.iq
Positional Isomers: The reactivity of positional isomers is also different. Electrophilic substitution on a furan ring is highly regioselective. The reaction predominantly occurs at the 2-position (or 5-position if the 2-position is blocked). chempedia.infoquora.com Therefore, an isomer like 2-methyl-3-(methylsulfanyl)furan would be expected to undergo electrophilic attack primarily at the C5 position. The directing effects of the methyl and methylsulfanyl groups would further modulate this reactivity.
Thiophene Analogues: Thiophenes are less reactive than the corresponding furans in electrophilic substitution reactions due to their higher aromaticity and the lower electronegativity of sulfur compared to oxygen. matanginicollege.ac.inyoutube.com While furan can sometimes undergo addition reactions, thiophene's chemistry is more consistently characterized by substitution, preserving its aromatic ring system. matanginicollege.ac.inuobaghdad.edu.iq The conditions required for reactions like acylation or nitration are often harsher for thiophenes than for furans. youtube.comuobaghdad.edu.iq Lithiation, however, is a common reaction for both heterocycles, allowing for subsequent functionalization. uobaghdad.edu.iq
Table 3: Reactivity Trends of Furan and Thiophene Analogues in Electrophilic Substitution
| Compound Type | Relative Reactivity | Primary Reaction Site (if unsubstituted) |
|---|---|---|
| Furan | High | C2 / C5 |
| Thiophene | Moderate | C2 / C5 |
| Furan with Electron-Donating Groups | Very High | C5 (if C2 is substituted) |
| Furan with Electron-Withdrawing Groups | Low | C4 (if C2/C3 are substituted) |
Future Research Directions in Furan Organosulfur Chemistry
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. For furan (B31954) organosulfur compounds, future research will undoubtedly focus on the discovery and implementation of novel catalytic systems that offer improved yields, selectivity, and environmental compatibility.
A significant area of interest lies in the use of earth-abundant and non-toxic metal catalysts. Iron-catalyzed domino reactions, for instance, have shown promise for the synthesis of α-carbonyl furan derivatives. acs.org The exploration of iron and other first-row transition metals as catalysts for the synthesis of organosulfur furans could provide more economical and sustainable alternatives to precious metal catalysts.
Domino reactions, which involve a cascade of transformations in a single pot, are particularly attractive for their atom and step economy. The development of K2CO3-promoted tunable domino reactions for the synthesis of benzothiophene (B83047) fused pyranone and thiochromen fused furan derivatives highlights the potential of this approach. rsc.orgrsc.org Future work could expand this concept to the synthesis of a wider range of furan organosulfur compounds, including derivatives of 3-Methyl-2-(methylsulfanyl)furan, by designing novel domino sequences.
Furthermore, the use of gold, copper, and palladium catalysts continues to be a fruitful area of investigation for furan synthesis. organic-chemistry.org Research into tailoring these catalysts for specific transformations involving organosulfur substrates will be crucial. For example, the dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) induced cyclization of bis(methylsulfanyl) carbonyl compounds provides a route to 2-thio-substituted furans, and further refinement of this and similar methodologies could lead to more versatile and efficient syntheses. nih.gov The synthesis of 3-methylthio-benzo[b]furans via intramolecular cyclization mediated by DMSO/SOCl2 also presents an interesting avenue for future exploration. researchgate.net
The principles of green chemistry will also be a major driver in this area. This includes the use of biomass-derived starting materials, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), to produce furan-based platform chemicals. mdpi.comnih.gov Developing catalytic systems that can efficiently convert these renewable feedstocks into valuable organosulfur furan derivatives is a key long-term goal.
Deepening Mechanistic Understanding of Complex Furan Transformations
A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. For furan organosulfur chemistry, several areas warrant deeper mechanistic investigation.
The Paal-Knorr furan synthesis, a classical method for preparing furans from 1,4-dicarbonyl compounds, remains a valuable tool. wikipedia.orgorganic-chemistry.orgquimicaorganica.orgyoutube.com While the general mechanism is understood to involve acid-catalyzed cyclization and dehydration, more detailed studies, particularly for substrates bearing organosulfur moieties, could reveal subtle electronic and steric effects that influence reaction rates and selectivity. wikipedia.orgorganic-chemistry.org
Domino reactions leading to furan derivatives often involve complex mechanistic pathways. For example, the proposed mechanism for a K2CO3-promoted domino reaction involves a C–S bond cleavage followed by two-step condensation reactions. rsc.org Elucidating the precise nature of the intermediates and transition states in such reactions through a combination of experimental techniques (such as in-situ spectroscopy) and computational modeling will be essential for controlling the reaction outcome and expanding its scope.
The formation of 2-thio-substituted furans via methylsulfenylation of thioacetals is proposed to proceed through a thionium (B1214772) ion intermediate. nih.gov Further mechanistic studies could confirm this pathway and provide insights into how the reaction conditions can be tuned to favor the desired cyclization and elimination steps. Similarly, the iron-catalyzed domino reaction for the synthesis of α-carbonyl furans likely involves a series of intricate steps that are not yet fully understood. acs.org
Investigating the mechanisms of transformations involving the furan ring itself, such as oxidative dearomatization followed by cyclization, can also lead to novel synthetic strategies. nih.gov Understanding how the presence of a methylsulfanyl group at the 2-position of the furan ring influences the reactivity and stability of such intermediates will be a key research focus.
Integration of Machine Learning and AI in Furan Design and Synthesis Prediction
Furthermore, machine learning models can be developed to predict the properties and biological activities of virtual compounds. By training models on existing data for furan and organosulfur compounds, it may be possible to design new molecules with desired characteristics, such as specific pharmacological activities or material properties. researchgate.net This in silico screening approach can help to prioritize synthetic efforts towards the most promising candidates.
AI and ML can also be used to optimize reaction conditions. By analyzing the outcomes of a series of experiments with varying parameters (e.g., catalyst, solvent, temperature), machine learning algorithms can identify the optimal conditions for a particular transformation, leading to higher yields and purities. mdpi.com
A significant challenge in applying AI to specialized areas of chemistry like furan organosulfur compounds is the availability of large, high-quality datasets. Future efforts will need to focus on curating and sharing experimental data in a standardized format to enable the development of more accurate and reliable predictive models.
Development of Advanced Analytical Techniques for In-Situ Monitoring of Furan Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The development and application of advanced analytical techniques for the in-situ monitoring of furan organosulfur compound synthesis will be a critical area of future research.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring. mdpi.com For example, it has been used to clarify the mechanism and kinetics of aldose conversion to functionalized furans. mdpi.com Applying in-situ NMR to the synthesis of organosulfur furans could allow for the direct observation of key intermediates and provide crucial data for mechanistic elucidation. The development of specialized NMR probes and flow-through cells will further enhance the utility of this technique for studying reactions under a wide range of conditions.
Other spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can also be adapted for in-situ monitoring. These techniques can provide real-time information about the changes in functional groups during a reaction, allowing for the tracking of reactants, products, and intermediates.
Mass spectrometry-based techniques are also becoming increasingly important for reaction monitoring. The ability to couple mass spectrometry with online sampling methods allows for the rapid identification and quantification of species in a reaction mixture.
The challenges in analyzing volatile and often reactive organosulfur compounds necessitate the development of robust and sensitive analytical methods. wur.nl Techniques such as headspace gas chromatography coupled with mass spectrometry (GC-MS) or a sulfur chemiluminescence detector (SCD) are well-suited for the analysis of these compounds and could be adapted for online reaction monitoring. wur.nl The development of fluorescent probes for the in-situ, real-time, and non-destructive detection of target molecules also presents a promising future direction. researchgate.net
Investigation of Furan Organosulfur Compounds in Emerging Chemical Technologies
Furan and its derivatives are recognized as important platform chemicals with applications in a wide range of technologies. numberanalytics.comijabbr.comijsrst.comslideshare.netnumberanalytics.com The unique combination of the furan ring and an organosulfur moiety in compounds like this compound suggests that they could play a significant role in several emerging areas.
In the pharmaceutical and agrochemical industries, the furan scaffold is present in numerous bioactive molecules. ijabbr.comijsrst.comnih.gov The introduction of an organosulfur group can significantly modulate the biological activity of a molecule. Future research will likely focus on the synthesis and biological evaluation of a diverse library of furan organosulfur compounds to identify new drug candidates and crop protection agents.
In materials science, furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics. numberanalytics.com The incorporation of sulfur atoms into the polymer backbone can impart unique properties, such as altered thermal stability, conductivity, and optical properties. The investigation of furan organosulfur compounds as monomers for novel polymers is a promising avenue for research. Additionally, furan derivatives are being studied as ligands in transition metal catalysis and as components in dyes and pigments. numberanalytics.comslideshare.net
The field of renewable energy is another area where furan organosulfur compounds could find application. Furan derivatives are being investigated as potential biofuels and components in energy storage systems. numberanalytics.com The presence of sulfur may influence the combustion properties or electrochemical behavior of these molecules, and further research is needed to explore these possibilities.
The development of green and intrinsically safe pathways for the synthesis of valuable chemicals is a key goal of sustainable chemistry. For example, new routes to diisocyanates containing a furan ring have been developed from 5-hydroxymethylfurfural. rsc.org Exploring the potential of furan organosulfur compounds as intermediates or building blocks in such green synthetic processes is a worthwhile endeavor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
